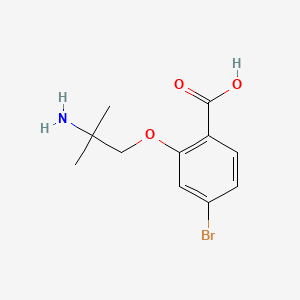

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

Description

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15) |

InChI Key |

XPBUMKWLTXCAEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromobenzoic Acid Derivatives

A fundamental intermediate for the target compound is 4-bromobenzoic acid or its derivatives. According to patent CN108558636A, an efficient and high-yielding method for preparing 4-bromobenzoic acid involves the oxidation of para-bromotoluene under oxygen atmosphere catalyzed by cobalt acetate, manganese acetate, and potassium bromide in glacial acetic acid solvent.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Para-bromotoluene (30-60 g), glacial acetic acid, cobalt acetate, manganese acetate, potassium bromide | 96-99 | 99.5-99.6 | Oxygen bubbling at 0.5-1 L/min, reflux 6-9 hours |

| 2 | Filtration, activated carbon adsorption for mother liquor | - | - | Recycle of mother liquor for efficiency |

- Reaction temperature: 75-85°C

- Oxygen flow rate: 0.5-1 L/min

- Reaction time: 6-9 hours

- Product melting point: ~252-253°C

This method achieves nearly quantitative conversion of para-bromotoluene to 4-bromobenzoic acid with high purity and yield.

Esterification to Form Methyl or Ethyl 4-Bromobenzoates

The 4-bromobenzoic acid intermediate can be esterified to form methyl or ethyl esters, which are more reactive for subsequent transformations.

- Esterification is carried out by dissolving 4-bromobenzoic acid in methanol or ethanol.

- Catalysis by sulfuric acid under reflux conditions produces methyl or ethyl 4-bromobenzoates.

- Example: 4-bromo-2-methylbenzoic acid reacts with methanol and sulfuric acid to yield methyl 4-bromo-2-methylbenzoate.

Introduction of the 2-Methylpropoxy Side Chain

The key ether side chain, 2-(2-methylpropoxy) , is introduced via nucleophilic substitution on the hydroxy-substituted aromatic intermediate:

- Starting from 3-bromo-4-hydroxybenzonitrile or 3-bromo-4-hydroxybenzoic acid derivatives.

- Reaction with isobutyl bromide or 2-methylpropyl bromide in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

- Heating at 80-85°C for several hours (e.g., 5 hours) facilitates ether formation.

- Workup involves aqueous quenching, extraction with ethyl acetate, washing, drying, and recrystallization.

Amination to Introduce the 2-Amino Group

The amino group on the 2-methylpropoxy side chain is introduced by:

Representative Example of a Multi-Step Preparation

From patent WO2012032528A2, a detailed example includes:

| Step | Description | Conditions & Reagents | Yield & Purity |

|---|---|---|---|

| 1 | Preparation of 3-bromo-4-hydroxy-benzonitrile from 3-bromo-4-hydroxy-benzaldehyde by reaction with hydroxylamine and sodium formate in formic acid | 105-110°C, 5 hours | Yield 90%, HPLC purity 98.4% |

| 2 | Etherification of 3-bromo-4-hydroxy intermediate with isobutyl bromide and potassium carbonate in DMF | 80-85°C, 5 hours | High yield, purified by recrystallization |

| 3 | Cyanation and further functional group transformations involving cuprous cyanide and iodide catalysts | 130-135°C, 16 hours | Purification by recrystallization |

| 4 | Amination with ethylene diamine followed by extraction and purification | Room temperature, 15 minutes stirring | Final compound isolated as hydrochloride salt |

The final compound is purified by recrystallization from solvents such as n-butanol and acetone, yielding a hydrochloride salt with high purity (>99%) and characterized by XRPD, DSC, and IR spectroscopy.

Data Tables Summarizing Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrogen-substituted derivatives.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

Binding Affinity: The amino and bromine substituents enhance the binding affinity of the compound to its targets, leading to potent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic Acid and Analogs

Key Observations:

- Substituent Effects on Acidity: The electron-withdrawing bromine at the 4-position in the target compound enhances carboxylic acid acidity compared to non-halogenated analogs. However, the 4-fluoro derivative () may exhibit slightly lower acidity due to fluorine’s smaller atomic size and weaker electron-withdrawing effect .

- Hydrogen Bonding: Unlike 2-amino-4-bromobenzoic acid (), which has a primary amine for strong H-bond donation, the target compound’s tertiary amine in the propoxy group limits H-bonding capacity.

Biological Activity

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H14BrNO3

- Molecular Weight : 288.14 g/mol

- CAS Number : 166137923

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom and the amino group may enhance its binding affinity to specific receptors and enzymes, influencing various biochemical pathways.

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of 4-bromobenzoic acid exhibit significant antimicrobial properties. For instance, hydrazone-Schiff base derivatives synthesized from 4-bromobenzoic acid have shown promising results against various pathogens, with some compounds demonstrating IC50 values lower than standard drugs like acarbose .

- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.

- Enzyme Inhibition : It has been observed that certain derivatives can inhibit enzymes such as α-amylase, which is relevant in the management of diabetes. The structure-activity relationship (SAR) studies have shown that modifications on the benzene ring influence the inhibitory potency .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on synthesizing novel hydrazone-Schiff base derivatives from 4-bromobenzoic acid demonstrated that several compounds exhibited potent antimicrobial activity. For example, compound 21 showed an IC50 value of 0.21 ± 0.01 μM, outperforming acarbose (IC50 = 1.34 ± 0.01 μM) in inhibiting α-amylase activity . This highlights the potential of modifying existing compounds to enhance their biological efficacy.

Case Study: Antioxidant Activity

Research has shown that derivatives of this compound can scavenge free radicals effectively, thus contributing to their antioxidant properties. This activity is essential in reducing oxidative damage in cells and could have implications for age-related diseases and conditions associated with oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural purity of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid?

- Methodological Answer : Structural characterization typically involves a combination of 1H/13C NMR to verify substituent positions and functional groups, mass spectrometry (MS) for molecular weight confirmation, and HPLC to assess purity (>95% is standard for research-grade material). For crystalline derivatives, X-ray crystallography may resolve ambiguities in stereochemistry. Contaminants like unreacted bromobenzoic acid precursors can be identified via TLC (Rf comparison with standards) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Adhere to protocols for brominated aromatic compounds:

- Use engineering controls (fume hoods) to limit airborne exposure.

- Wear nitrile gloves and lab coats to prevent skin contact; emergency showers/eye wash stations must be accessible .

- Monitor reaction mixtures for potential HBr release (via pH strips or gas detectors).

- Store in amber glass containers at 2–8°C under inert gas (N2/Ar) to prevent degradation .

Q. What synthetic routes are reported for analogous brominated benzoic acid derivatives?

- Methodological Answer : While direct synthesis data for this compound is limited, related bromobenzoic acids are synthesized via:

- Nucleophilic substitution : Reacting 4-bromobenzoic acid with 2-amino-2-methylpropanol under Mitsunobu conditions (DIAD, PPh3) to install the ether linkage .

- Protection/deprotection strategies : Temporary protection of the amine group (e.g., Boc) during coupling to avoid side reactions .

- Catalytic hydrogenation : For nitro or azide intermediates, using Pd/C or Raney Ni to reduce to the final amine .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example:

- Replace Br with aryl/heteroaryl groups using Pd(PPh3)4/K2CO3 in THF/H2O.

- Monitor reaction progress via 31P NMR to track phosphine ligand degradation, which can reduce catalytic efficiency.

- Note: Steric hindrance from the 2-methylpropoxy group may slow kinetics; optimize with bulky ligands (XPhos) .

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

- Methodological Answer : Yield variability often stems from:

- Moisture sensitivity : Use rigorously dried solvents (e.g., THF over molecular sieves).

- Competing elimination pathways : Additive screening (e.g., Cs2CO3 vs. K2CO3) to favor substitution over elimination.

- Scale-dependent effects : Microscale reactions (<100 mg) may require higher catalyst loading (5–10 mol%) compared to bulk synthesis .

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodological Answer : Its structure supports:

- Peptide coupling : Activate the carboxylic acid with HATU/DIPEA for amide bond formation with amino acids.

- Targeted prodrugs : The amine group can be functionalized with pH-sensitive linkers (e.g., hydrazones) for controlled release.

- Biological screening : Use SPR or fluorescence polarization assays to evaluate binding to bromodomain-containing proteins .

Q. What role could this compound play in materials science applications?

- Methodological Answer : The bromine and carboxylic acid groups enable:

- Surface functionalization : Anchor onto TiO2 or MOFs via carboxylate coordination for photovoltaic or catalytic applications.

- Polymer modification : Incorporate into polyesters via condensation polymerization (e.g., with diols) to introduce biodegradability.

- Preliminary data from BrBA (4-bromobenzoic acid) in perovskite solar cells show enhanced stability (PCE >18%), suggesting potential for analogous derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.